Tribuloside (hydrate)
Description
Chemical Identity and Structural Characterization of Tribuloside (Hydrate)
Systematic Nomenclature and Synonyms
Tribuloside (hydrate) is formally designated as (6-{[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methyl 3-(4-hydroxyphenyl)prop-2-enoate hydrate under IUPAC nomenclature. Its non-hydrated form corresponds to the molecular formula C₃₀H₂₆O₁₃ , while the hydrate includes variable water molecules (C₃₀H₂₆O₁₃ · xH₂O). Common synonyms include kaempferol 3-β-D-(6"-p-coumaroyl)glucoside and 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[[6-O-[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one hydrate .
Molecular Structure and Stereochemical Configuration
The compound comprises a kaempferol aglycone core (a flavonol derivative) glycosidically linked to a p-coumaroyl-substituted glucose moiety (Fig. 1). The glycosidic bond occurs at the C-3 hydroxyl group of kaempferol, with the glucose unit further esterified at its 6"-position by a trans-p-coumaroyl group. Stereochemical analysis confirms the β-configuration of the glucopyranosyl linkage, critical for its biochemical interactions.
Table 1: Molecular Characteristics of Tribuloside (Hydrate)
| Property | Value | Source |
|---|---|---|
| Molecular formula (anhydrous) | C₃₀H₂₆O₁₃ | |
| Molecular weight (anhydrous) | 594.5 g/mol | |
| Hydration state | Variable (xH₂O) | |
| Glycosidic bond position | C-3 of kaempferol |
Crystallographic Data and Conformational Analysis
Crystallographic data for Tribuloside (hydrate) remain limited in public databases. However, molecular docking simulations reveal its three-dimensional conformation facilitates interactions with proteins via hydrogen bonding and hydrophobic contacts. For instance, the p-coumaroyl group adopts a planar configuration, enabling π-π stacking with aromatic residues in target proteins like MAPK3 and TNF. Conformational flexibility is observed in the glucose moiety , which rotates to optimize hydrogen bonds with solvent molecules or biological targets.
Table 2: Hydrogen Bonding Interactions in Docking Studies
| Target Protein | Interacting Residues | Binding Energy (kcal/mol) | Source |
|---|---|---|---|
| MAPK3 | GLU-194, LYS-224, GLN-372 | -9.7 | |
| TNF | LEU-43, ASN-30, ARG-32 | -8.4 | |
| IL-6 | ARG-179, LYS-66, GLN-175 | -7.7 |
Physicochemical Properties
Solubility Profile in Organic Solvents
Tribuloside (hydrate) exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water. The p-coumaroyl ester enhances lipophilicity, reducing aqueous solubility compared to unsubstituted flavonoid glycosides.
Thermal Stability and Degradation Kinetics
Thermogravimetric analysis indicates stability up to 150°C , with decomposition onset at higher temperatures. Degradation follows first-order kinetics under accelerated aging conditions (40°C/75% RH), primarily involving hydrolysis of the glycosidic bond and oxidation of the kaempferol core. Storage at -20°C under anhydrous conditions is recommended to preserve integrity.
Structure
3D Structure
Properties
Molecular Formula |
C30H26O13 |
|---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/t21-,24-,26+,27-,30+/m1/s1 |
InChI Key |
DVGGLGXQSFURLP-FIZCXTQCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C=CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Ethanol-Based Maceration and Percolation
A widely adopted method involves macerating powdered Tribulus terrestris fruits in hydroalcoholic solutions. In one protocol, 200 g of dried fruit is ground into a fine powder and mixed with 400 mL of 70% ethanol. The mixture is macerated at room temperature for 4 hours to facilitate the dissolution of hydrophilic and lipophilic components. Following maceration, percolation is employed, where the solvent gradually passes through the plant material, extracting Tribuloside into the eluent. The resultant extract is concentrated under reduced pressure using a rotary evaporator, yielding a crude extract with a recovery rate of approximately 3.25% (w/w).
Key Parameters:
-
Solvent-to-material ratio : 2:1 (v/w)
-
Ethanol concentration : 70% (optimized for flavonoid solubility)
-
Extraction time : 4 hours (prolonged periods risk thermal degradation)
Ethanol-Water Gradient Elution for Enhanced Purity
A patented purification method (CN103040880A) refines the crude extract using silica gel column chromatography. The process involves:
-
Column preparation : Silica gel (200–300 mesh) activated at 105°C for 2 hours.
-
Sample loading : Crude extract dissolved in 95% ethanol and adsorbed onto silica gel.
-
Elution : Sequential gradients of ethanol-water (90:10 → 60:40) to separate Tribuloside from co-extracted saponins and alkaloids.
Fractions are monitored via thin-layer chromatography (TLC), with Tribuloside-rich fractions (Rf = 0.35 in ethyl acetate:methanol:water = 10:2:1) pooled and dried. This method achieves a purity of ≥92%, as confirmed by high-performance liquid chromatography (HPLC).
Advanced Chromatographic Purification Techniques
Silica Gel and Sephadex LH-20 Combined Workflow
Building on the patent methodology, a hybrid approach combines silica gel and Sephadex LH-20 chromatography. After initial silica gel separation, the Tribuloside-containing fraction is subjected to Sephadex LH-20 gel filtration using chloroform-methanol (1:1) as the mobile phase. This step removes residual polysaccharides and proteins, increasing purity to 98%.
Performance Comparison:
| Parameter | Silica Gel Alone | Silica Gel + Sephadex LH-20 |
|---|---|---|
| Purity (%) | 92 | 98 |
| Recovery Rate (%) | 85 | 72 |
| Time Required (hours) | 12 | 18 |
Preparative HPLC for Industrial-Scale Production
Preparative HPLC with a C18 reverse-phase column (250 × 20 mm, 5 μm) is employed for large-scale purification. The mobile phase consists of acetonitrile-water (35:65) with 0.1% formic acid, operated at a flow rate of 15 mL/min. Tribuloside elutes at 12–14 minutes, with UV detection at 265 nm. This method achieves a throughput of 500 mg/hr, making it suitable for pharmaceutical applications.
Synthetic and Semi-Synthetic Approaches
While natural extraction remains dominant, synthetic routes are explored to circumvent supply chain limitations.
Glycosylation of Kaempferol
Tribuloside’s structure—kaempferol linked to a 6-p-coumaroylglucoside—motivates enzymatic glycosylation strategies. Using UDP-glucosyltransferases (UGTs), kaempferol is reacted with UDP-glucose in a pH 7.4 buffer (37°C, 24 hours). The product is further acylated with p-coumaroyl-CoA via acyltransferases, yielding Tribuloside with a 45% conversion efficiency.
Challenges in Synthetic Production
-
Regioselectivity : Ensuring glycosylation at the 3-OH position of kaempferol requires precise enzyme engineering.
-
Hydration stability : The hydrate form is prone to dehydration during lyophilization, necessitating cryogenic drying.
Quality Control and Standardization
Analytical HPLC Conditions
| Column | Mobile Phase | Flow Rate | Detection | Retention Time |
|---|---|---|---|---|
| C18 (250 × 4.6 mm, 5 μm) | Acetonitrile:water (30:70) | 1.0 mL/min | 265 nm | 9.8 minutes |
Spectroscopic Validation
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Tribuloside undergoes several types of chemical reactions, including:
Oxidation: Tribuloside can be oxidized to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert Tribuloside into its reduced forms using reducing agents like sodium borohydride.
Substitution: Tribuloside can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Antioxidant Activity
Tribuloside exhibits significant antioxidant properties, which are crucial in combating oxidative stress associated with various diseases. Research indicates that tribuloside enhances the levels of antioxidants such as superoxide dismutase and glutathione in biological systems, suggesting its potential as a therapeutic agent against oxidative damage .
Anti-inflammatory Effects
Studies have demonstrated that tribuloside possesses anti-inflammatory properties. In vitro experiments showed that it can inhibit the expression of pro-inflammatory cytokines and reduce inflammation markers in various cell lines. In vivo studies further confirmed these effects, highlighting its potential for treating inflammatory diseases .
Antimicrobial Activity
Tribuloside has been reported to exhibit antibacterial effects against a range of pathogens. Its efficacy in inhibiting bacterial growth suggests potential applications in developing natural antimicrobial agents .
Testosterone Enhancement
Tribuloside is often studied for its role in enhancing testosterone levels. Preclinical studies involving animal models have shown that supplementation with tribuloside can significantly increase serum testosterone levels and improve reproductive parameters such as sperm motility and count . These findings suggest its application in treating male infertility and hormonal imbalances.
Effects on Sexual Behavior
Research indicates that tribuloside may enhance sexual behavior in male rodents, making it a candidate for further exploration in sexual health supplements . This effect is linked to its ability to modulate hormonal levels and improve overall reproductive health.
Antihyperglycemic Properties
Tribuloside has demonstrated potential antihyperglycemic effects, particularly in diabetic models. Studies show that it can inhibit key enzymes involved in carbohydrate metabolism, leading to reduced postprandial blood glucose levels . This property positions tribuloside as a possible adjunct therapy for managing diabetes.
Weight Management
The compound may also play a role in weight management through its effects on lipid metabolism and energy expenditure. Preliminary studies suggest that tribuloside can influence body weight regulation, although more research is needed to establish these effects conclusively .
Case Studies and Research Findings
Mechanism of Action
Tribuloside exerts its effects through various molecular targets and pathways. It has been shown to interact with inflammatory mediators such as interleukin-6, tumor necrosis factor-alpha, and interleukin-1 beta. These interactions help reduce inflammation and promote tissue repair. Tribuloside also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Tribuloside’s Binding Affinities with Key Targets
Table 3: Efficacy in LPS-Induced ALI Models
| Parameter | Control Group | LPS Model Group | Tribuloside-Treated Group | P-value |
|---|---|---|---|---|
| Alveolar Count (per mm²) | 120 ± 8 | 45 ± 6 | 95 ± 7 | <0.001 |
| IL-6 (pg/mL) | 15 ± 2 | 180 ± 20 | 70 ± 10 | <0.001 |
| Fibrosis Score (0–8) | 0.5 ± 0.1 | 6.2 ± 0.8 | 2.1 ± 0.3 | <0.01 |
Data sourced from murine models (n = 10/group) treated with 50 mg/kg Tribuloside for 7 days .
Biological Activity
Tribuloside, a saponin derived from the plant Tribulus terrestris, has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Tribuloside is classified as a flavonoid and exhibits several pharmacological properties, including antioxidant , antimicrobial , and anti-inflammatory activities. It is primarily found in the fruit of Tribulus terrestris, which has been traditionally used for various medicinal purposes.
Research has elucidated several mechanisms through which Tribuloside exerts its biological effects:
- Anti-inflammatory Activity : A study demonstrated that Tribuloside significantly reduced inflammatory cell infiltration and fibrotic areas in models of acute lung injury (ALI). It was shown to suppress the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) through modulation of signaling pathways such as PI3K-AKT and NF-κB .
- Antimicrobial Activity : Tribuloside has been reported to exhibit antibacterial effects against various Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) against non-pathogenic mycobacteria was identified as 5.0 mg/mL .
- Cytotoxicity Against Cancer Cells : Studies have indicated that Tribuloside possesses cytotoxic effects on human cancer cell lines, including breast (MCF7), ovarian (A2780), and colon (HT29) adenocarcinomas. The most potent activity was observed against A2780 cells with an IC50 value of 3.69 g/mL .
Table 1: Summary of Biological Activities of Tribuloside
Case Studies
- Acute Lung Injury : In a controlled study, Tribuloside treatment led to significant improvements in lung function and histopathological changes in ALI models. The study utilized network pharmacology to identify key biological processes affected by Tribuloside, leading to enhanced understanding of its therapeutic potential .
- Cancer Research : A comprehensive evaluation of the cytotoxic effects of Tribuloside on various cancer cell lines highlighted its potential as an anticancer agent. The results indicated that the compound could effectively inhibit cell proliferation and induce apoptosis, suggesting its application in cancer therapy .
- Antibacterial Studies : Multiple studies have confirmed the antibacterial efficacy of Tribulus terrestris extracts containing Tribuloside. These studies utilized both qualitative and quantitative methods to assess the antimicrobial properties against a range of bacterial strains, reinforcing its traditional use in herbal medicine .
Q & A
Q. How can researchers determine the 2D/3D molecular structure of Tribuloside for target identification?
Tribuloside’s 2D structure can be retrieved from PubChem using its SMILES identifier or CAS number. For 3D structural analysis, computational tools like PyMOL are employed to visualize hydrogen bonding interactions (e.g., with ARG-179 in IL6) and validate docking poses. Molecular docking simulations, such as those described in studies on Tribuloside’s interaction with ALI-related targets (IL6, STAT3), require energy minimization and scoring algorithms to assess binding affinity .
Q. What experimental methodologies are used to isolate Tribuloside from Tribulus terrestris?
Tribuloside is isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography. Purity validation is performed using LC-MS/MS, with m/z 595.15 as a key identifier. Structural confirmation relies on NMR spectroscopy and comparison with reference standards .
Q. How do researchers standardize assays for evaluating Tribuloside’s antioxidant activity?
The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay is commonly used. Tribuloside’s activity is quantified by measuring absorbance reduction at 517 nm, with IC50 values calculated via dose-response curves. Positive controls like ascorbic acid ensure methodological reliability .
Advanced Research Questions
Q. What computational strategies are employed to map Tribuloside’s multi-target mechanisms in complex diseases like ALI?
Network pharmacology integrates target prediction (SwissTargetPrediction), disease-associated gene databases (GeneCards), and protein-protein interaction networks (STRING v11). Cytoscape visualizes "drug-target-disease" networks, identifying hub nodes (e.g., IL6, TNF) for experimental validation. This approach revealed 49 overlapping targets between Tribuloside and ALI .
Q. How can researchers address contradictions in Tribuloside’s reported bioactivity across studies?
Discrepancies in MIC values (e.g., 5.0 mg/mL for mycobacterial inhibition) may arise from variations in bacterial strains or assay conditions. Robust experimental design includes:
Q. What methodologies validate Tribuloside’s target engagement in molecular docking studies?
Docking results (e.g., binding affinity with IL6) are validated via:
Q. How can omics data (transcriptomics/proteomics) be integrated with Tribuloside’s network pharmacology analysis?
Genome-wide datasets are uploaded to STRING v11 to generate context-specific interaction networks. Functional enrichment analysis (Gene Ontology, KEGG) identifies pathways (e.g., NF-κB signaling) modulated by Tribuloside. Cytoscape plug-ins like ClueGO annotate network clusters .
Methodological Considerations
Q. What statistical frameworks are recommended for analyzing Tribuloside’s dose-dependent effects?
Dose-response curves are modeled using nonlinear regression (e.g., GraphPad Prism). For multi-group comparisons, one-way ANOVA with post-hoc tests (Tukey’s HSD) is applied. p-values < 0.05 are considered statistically significant, with data presented as mean ± SD .
Q. How should researchers design studies to minimize bias in Tribuloside’s bioactivity assessments?
What criteria define a rigorous research question for Tribuloside studies?
Apply the FINER framework:
- Feasible : Access to LC-MS/MS and in vivo models.
- Novel : Focus on underexplored targets (e.g., MAPK3 in ALI).
- Ethical : Compliance with animal welfare guidelines.
- Relevant : Alignment with gaps in flavonoid pharmacology .
Data Presentation Guidelines
- Tables : Include IC50 values, docking scores, and pathway enrichment results.
- Figures : Use PyMOL for interaction diagrams and Cytoscape for network visualizations.
- Appendices : Raw LC-MS/MS data and statistical outputs (SPSS/ANOVA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
